An In-depth Technical Guide to 8-Bromo-1,6-naphthyridin-2(1H)-one
An In-depth Technical Guide to 8-Bromo-1,6-naphthyridin-2(1H)-one
CAS Number: 902837-41-6
This technical guide provides a comprehensive overview of 8-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a scaffold for anticancer agents.
Chemical Properties and Data
8-Bromo-1,6-naphthyridin-2(1H)-one is a brominated derivative of the 1,6-naphthyridin-2(1H)-one core structure. The presence and position of the bromine atom offer a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 902837-41-6 | [1] |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically >97% (as commercially available) |
Synthesis and Experimental Protocols
One common strategy involves the condensation of a substituted 4-aminopyridine derivative with a suitable three-carbon component to form the second ring.[2][3] For instance, the cyclization of a substituted pyridone with reagents like tert-butoxybis(dimethylamino)methane has been reported to yield the 1,6-naphthyridin-2(1H)-one core.[3]
Below is a representative, adapted experimental protocol for the synthesis of a substituted 1,6-naphthyridin-2(1H)-one, which illustrates the key chemical transformations.
Adapted Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridin-2(1H)-one
This protocol is adapted from methodologies described for the synthesis of various 1,6-naphthyridin-2(1H)-one derivatives and serves as a general guideline.
Step 1: Formation of the Pyridone Precursor
A suitably substituted pyridine derivative is either commercially sourced or synthesized. For the synthesis of the target compound, a pyridine ring bearing a bromine atom at the desired position would be the starting material.
Step 2: Cyclization to Form the 1,6-Naphthyridin-2(1H)-one Core
-
To a solution of the substituted 2-pyridone (1 equivalent) in an appropriate solvent (e.g., N,N-dimethylformamide), is added a condensing agent such as tert-butoxybis(dimethylamino)methane (1.2 equivalents).
-
The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1,6-naphthyridin-2(1H)-one derivative.
Workflow for a Generic 1,6-Naphthyridin-2(1H)-one Synthesis
Caption: A generalized workflow for the synthesis of 1,6-naphthyridin-2(1H)-one derivatives.
Biological Activity and Therapeutic Potential
The 1,6-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of drugs targeting a variety of biological receptors.[2] Derivatives of this core have been investigated for several therapeutic applications, most notably as anticancer agents.[4]
While specific biological data for 8-Bromo-1,6-naphthyridin-2(1H)-one is limited in the public domain, research on analogous compounds provides valuable insights into its potential activities.
Anticancer Activity
Several studies have focused on the development of 1,6-naphthyridin-2(1H)-one derivatives as inhibitors of key proteins involved in cancer progression.
-
FGFR4 Inhibition: A novel series of 1,6-naphthyridin-2(1H)-one derivatives has been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal and hepatocellular carcinomas.[4][5][6] The representative compound, 19g, from one study demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines.[6]
-
Hsp90 Inhibition: The 1,6-naphthyridin-2(1H)-one scaffold has been utilized to design analogs of Novobiocin, an antibiotic that inhibits the C-terminal domain of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is an ATP-dependent chaperone protein that is often overexpressed in cancer cells and is crucial for the stability and function of numerous oncoproteins.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor growth and survival.[4]
Quantitative Biological Data for Representative 1,6-Naphthyridin-2(1H)-one Derivatives
The following table summarizes the biological activity of selected 1,6-naphthyridin-2(1H)-one derivatives from the literature. It is important to note that this data is for structurally related compounds and not for 8-Bromo-1,6-naphthyridin-2(1H)-one itself.
| Compound ID | Target | Assay | IC₅₀ / EC₅₀ | Cell Line | Reference |
| 19g | FGFR4 | Kinase Inhibition | Potent (specific value not provided) | Colorectal Cancer Cell Lines | [6] |
| A10 | FGFR4 | Kinase Inhibition | 5.4 nM | - | [7] |
| A34 | FGFR4 | Kinase Inhibition | Potent (specific value not provided) | Hep-3B, Huh-7 (Hepatocellular Carcinoma) | [7] |
| A34 | Cell Proliferation | Cytotoxicity | 10.2 nM (Hep-3B), 14.1 nM (Huh-7) | Hep-3B, Huh-7 | [7] |
Signaling Pathways
Based on the identified targets for 1,6-naphthyridin-2(1H)-one derivatives, two key signaling pathways are of particular relevance: the FGFR4 signaling pathway and the Hsp90-mediated protein folding pathway.
FGFR4 Signaling Pathway
Activation of FGFR4 by its ligands, such as FGF19, leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In cancer, aberrant FGFR4 signaling can drive tumor growth. Inhibitors based on the 1,6-naphthyridin-2(1H)-one scaffold can block the kinase activity of FGFR4, thereby inhibiting these downstream oncogenic signals.[6][7]
References
- 1. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
